Lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate
Description
Lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate is a lithium salt of a substituted 4,5-dihydro-1,2-oxazole carboxylate. The compound features a partially saturated oxazole (oxazoline) ring with methyl substituents at positions 3 and 5, and a carboxylate group at position 2. The lithium cation stabilizes the carboxylate anion, influencing its solubility, reactivity, and coordination chemistry. Such heterocyclic carboxylates are of interest in coordination chemistry, catalysis, and pharmaceutical applications due to their ability to act as ligands or intermediates in synthesis .
Structural characterization of this compound likely employs crystallographic methods, such as those facilitated by the SHELX software suite, which is widely used for small-molecule and macromolecular refinement .
Properties
Molecular Formula |
C6H8LiNO3 |
|---|---|
Molecular Weight |
149.1 g/mol |
IUPAC Name |
lithium;3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C6H9NO3.Li/c1-3-5(6(8)9)4(2)10-7-3;/h4-5H,1-2H3,(H,8,9);/q;+1/p-1 |
InChI Key |
RXPPXZDYWPFBJF-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC1C(C(=NO1)C)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of lithium salts of oxazoline carboxylates typically involves two key steps:
- Synthesis of the 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylic acid or its ester precursor , followed by
- Lithiation to form the lithium carboxylate salt .
These steps can be achieved through various synthetic routes, often starting from α-amino acids or related precursors, or via cyclization reactions involving amino alcohols and carboxylic acid derivatives.
Synthesis of the 3,5-Dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylic Acid/Ester
Several literature sources describe the preparation of substituted oxazoline derivatives with carboxylate functionality:
Cyclization of α-amino alcohols with carboxylic acid derivatives : This classical method involves the reaction of 2-amino-1-propanol derivatives with acid chlorides or esters to form the oxazoline ring. Methyl groups at the 3 and 5 positions can be introduced via the starting amino alcohol or by alkylation steps prior to cyclization.
Use of hydroxylamine derivatives and ketones : Oxazoline rings can be constructed via condensation of hydroxylamine hydrochloride with suitable ketones or aldehydes, followed by ring closure to form the 1,2-oxazole ring system.
Polymer-supported synthesis : For functionalized oxazoline derivatives, atom transfer radical polymerization (ATRP) methods have been used to attach oxazoline moieties to polymer backbones, which can be adapted for small molecule synthesis.
Formation of the Lithium Salt
The lithium salt of the oxazoline carboxylate is typically prepared by neutralization of the free acid with a lithium base:
Neutralization with lithium hydroxide or lithium carbonate : The free carboxylic acid is dissolved in an appropriate solvent (e.g., water, methanol), and lithium hydroxide or lithium carbonate is added to form the lithium carboxylate salt. The reaction is usually carried out under mild conditions at room temperature.
Direct lithiation using organolithium reagents : In some cases, lithium alkyls (e.g., n-butyllithium) can be used to deprotonate the acid or ester precursor to form the lithium salt in situ, especially in anhydrous organic solvents such as tetrahydrofuran (THF).
Detailed Procedures and Conditions
The following table summarizes typical preparation conditions extracted from the literature:
Analytical Characterization Supporting Preparation
Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H NMR and ^13C NMR are used to confirm the formation of the oxazoline ring and the presence of methyl substituents at positions 3 and 5. Lithium coordination typically shifts the carboxylate carbon resonance.
Mass Spectrometry (MS) : Confirms molecular weight and lithium adduct formation.
Infrared Spectroscopy (IR) : Characteristic absorption bands for oxazoline rings and carboxylate groups are used to verify structure.
Elemental Analysis : Confirms the composition and purity of the lithium salt.
Research Findings and Optimization Notes
Mild reaction conditions favor high yields and purity, especially when using pyridine as a base during cyclization.
Use of dry solvents and inert atmosphere is recommended during lithiation steps to prevent hydrolysis and side reactions.
The lithium salt is generally stable and can be isolated as crystalline solids, facilitating purification.
Summary Table of Preparation Methods
| Method Step | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Cyclization of amino alcohol | Acid chloride + amino alcohol + pyridine, reflux | High yield, straightforward | Requires acid chloride precursor |
| Hydrolysis to acid | Ester + LiOH, aqueous/methanol, room temp | Mild, efficient conversion | Requires ester intermediate |
| Neutralization to lithium salt | LiOH or Li2CO3 in aqueous/alcoholic solvent | Simple, scalable | Sensitive to moisture |
| Direct lithiation | n-Butyllithium in anhydrous THF, low temp | Rapid, direct salt formation | Requires inert atmosphere |
Chemical Reactions Analysis
Types of Reactions
Lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the oxazole ring.
Addition Reactions: It can act as a nucleophile in addition reactions with electrophiles.
Catalytic Reactions: The compound can be used as a catalyst in certain organic reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include electrophiles such as alkyl halides and acyl chlorides. Reaction conditions typically involve the use of polar solvents like ethanol, methanol, and acetonitrile.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the product would be a substituted oxazole derivative.
Scientific Research Applications
Lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, although it is not currently used in human or veterinary medicine.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate involves its interaction with electrophiles and nucleophiles in chemical reactions. The oxazole ring provides a site for nucleophilic attack, while the lithium ion can stabilize reaction intermediates. The compound’s reactivity is influenced by the electronic properties of the oxazole ring and the lithium ion.
Comparison with Similar Compounds
Structural Analogues
(a) Sodium/Potassium 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate
- Cation Effects : Replacing Li⁺ with Na⁺ or K⁺ alters ionic radius (Li⁺: 0.76 Å; Na⁺: 1.02 Å; K⁺: 1.38 Å), impacting solubility and lattice energy. Lithium salts often exhibit lower solubility in polar solvents due to stronger ion-dipole interactions.
- Thermal Stability : Smaller cations like Li⁺ typically form more thermally stable salts due to higher charge density.
(b) Lithium 4,5-dihydro-1,3-oxazole-4-carboxylate Derivatives
- The 3,5-dimethyl groups in the target compound may enhance steric stabilization in catalytic applications.
(c) Heterocyclic Carboxylates with Different Cores
- Pyrazole/Tetrazole Derivatives : Compounds like those in (e.g., pyrazole-tetrazole hybrids) exhibit distinct electronic properties. Oxazolines are less aromatic than pyrazoles, leading to weaker electron-withdrawing effects, which may increase carboxylate basicity .
- Coumarin-Based Hybrids : Conjugated systems (e.g., coumarin in ) offer photophysical properties absent in the target compound, highlighting trade-offs between functionality and simplicity .
Physicochemical Properties
Biological Activity
Lithium(1+) 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate is a compound of interest due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Lithium(1+) 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate features a five-membered heterocyclic structure with a lithium ion coordinated to a carboxylate group and a dimethyl-substituted oxazole ring. Its molecular formula is with a molecular weight of approximately 149.1 g/mol. The presence of lithium enhances its solubility and reactivity in various organic solvents, making it valuable in both synthetic and biological contexts.
Biological Activity Overview
Preliminary studies indicate that Lithium(1+) 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate may exhibit several biological activities:
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways by interacting with key enzymes and receptors involved in inflammation.
- Neuroprotective Properties : Initial research suggests that it may protect neuronal cells from damage, potentially offering therapeutic benefits in neurodegenerative diseases.
The exact mechanism by which Lithium(1+) 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with various biomolecules within cells:
- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Interaction : It could bind to certain receptors, influencing cellular signaling cascades that regulate inflammation and cell survival.
Table of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anti-inflammatory | Reduced cytokine production in vitro | |
| Neuroprotection | Increased survival rates of neuronal cells | |
| Enzyme Interaction | Potential inhibition of cyclooxygenase (COX) |
Case Studies
- Neuroprotection Study : In a study involving cultured neuronal cells exposed to oxidative stress, treatment with Lithium(1+) 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate resulted in a significant reduction in cell death compared to controls. This suggests its potential as a neuroprotective agent.
- Inflammation Model : In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This indicates its role in modulating inflammatory responses.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate and structurally related heterocyclic compounds?
- Methodological Answer : Synthesis typically involves cyclization reactions of precursor carboxylic acids with hydroxylamine derivatives under controlled pH and temperature. For example, oxazole ring formation can be achieved via condensation of β-keto esters with hydroxylamine hydrochloride, followed by lithium salt formation through ion exchange. Characterization via H/C NMR and FT-IR is critical to confirm the oxazole ring structure and lithium coordination .
- Key Data : In structurally analogous compounds (e.g., 3,5-dimethyl-4-isoxazolyl derivatives), cyclization at 80–100°C in ethanol/water mixtures yields stable intermediates, with lithium salt formation requiring anhydrous conditions to avoid hydrolysis .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use multi-spectroscopic techniques:
- X-ray crystallography to resolve the coordination geometry of the lithium ion.
- High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
- Solid-state NMR to assess lithium’s ionic vs. covalent bonding.
- Data Insight : For related oxazole carboxylates, X-ray studies reveal planar oxazole rings with carboxylate groups adopting a bidentate binding mode to lithium ions .
Advanced Research Questions
Q. How can computational modeling optimize the design of experiments for studying this compound’s reactivity in biological systems?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to predict electrophilic/nucleophilic sites on the oxazole ring.
- Use molecular docking to simulate interactions with biological targets (e.g., enzymes cited in cancer or viral infection pathways).
- Validate predictions with in vitro assays (e.g., enzyme inhibition studies).
Q. How to resolve contradictions in reported biological activity data for oxazole-carboxylate derivatives?
- Methodological Answer :
- Comparative SAR Analysis : Systematically vary substituents (e.g., methyl vs. nitro groups) to isolate structural contributors to activity.
- Dose-Response Curves : Test activity across a broad concentration range to identify non-linear effects.
- Meta-Analysis : Cross-reference data from diverse sources (e.g., PubChem, peer-reviewed studies) while excluding unreliable platforms (e.g., ) .
- Example : In studies of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide, conflicting cytotoxicity results were resolved by standardizing cell-line protocols and controlling for solvent effects .
Experimental Design Considerations
Q. What strategies mitigate instability of this compound in aqueous media?
- Methodological Answer :
- Use lyophilization to stabilize the compound as a solid.
- Employ non-aqueous solvents (e.g., DMSO or THF) for in vitro assays.
- Monitor degradation via HPLC at regular intervals.
- Evidence : Similar lithium carboxylates exhibit <5% degradation over 24 hours in anhydrous DMSO, compared to >30% in aqueous buffers .
Q. How to design a robust structure-activity relationship (SAR) study for this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with variations at the 3,5-dimethyl and dihydro-oxazole positions.
- Functional Assays : Test analogs against targets like viral proteases or thrombotic receptors.
- Data Integration : Apply machine learning to correlate substituent properties (e.g., logP, polar surface area) with activity.
Data Analysis and Interpretation
Q. What analytical techniques are critical for distinguishing between isomeric byproducts in oxazole-carboxylate synthesis?
- Methodological Answer :
- Chiral HPLC with polar stationary phases to separate enantiomers.
- 2D NMR (COSY, NOESY) to identify spatial proximity of substituents.
- Isotopic labeling (e.g., N) to trace cyclization pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
